10-(4-aminobutyl)-N-(1-amino-3-hydroxy-1-oxobutan-2-yl)-19-[(2-amino-3-phenylpropanoyl)amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide
Overview
Description
RC-121 is a highly potent analog of somatostatin, a cyclic peptide hormone that regulates the endocrine system and affects neurotransmission and cell proliferation . RC-121 has been studied for its ability to suppress the secretion of growth hormone, insulin, and glucagon, and it exhibits antitumor activity both in vitro and in vivo .
Preparation Methods
RC-121 is synthesized through solid-phase peptide synthesis (SPPS), a method that allows the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The synthesis involves the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Chain Elongation: Subsequent amino acids are added one by one.
Cleavage: The completed peptide is cleaved from the resin.
Purification: The peptide is purified using high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
RC-121 undergoes various chemical reactions, including:
Reduction: Disulfide bonds can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues in RC-121 can be substituted with other amino acids to create analogs with different properties.
Common reagents used in these reactions include trifluoroacetic acid (TFA) for deprotection, and N,N’-diisopropylcarbodiimide (DIC) for coupling reactions . Major products formed from these reactions include various analogs of RC-121 with modified amino acid sequences .
Scientific Research Applications
RC-121 has a wide range of scientific research applications:
Chemistry: RC-121 is used as a model compound for studying peptide synthesis and structure-activity relationships.
Biology: It is used to investigate the regulatory mechanisms of hormone secretion and cell proliferation.
Medicine: RC-121 has potential therapeutic applications in treating endocrine disorders and cancers.
Industry: It is used in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
RC-121 exerts its effects by binding to somatostatin receptors on the surface of target cells . This binding inhibits the release of various hormones, including growth hormone, insulin, and glucagon . The molecular targets of RC-121 include somatostatin receptor subtypes 1-5, which are G-protein coupled receptors involved in signal transduction pathways .
Comparison with Similar Compounds
RC-121 is similar to other somatostatin analogs such as RC-160 (Vapreotide) and octreotide . RC-121 is unique in its specific amino acid sequence and cyclic structure, which confer distinct biological activities . Similar compounds include:
RC-160 (Vapreotide): Another somatostatin analog with similar inhibitory effects on hormone secretion.
Octreotide: A widely used somatostatin analog for treating acromegaly and neuroendocrine tumors.
RC-121’s unique structure and potent biological activity make it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
10-(4-aminobutyl)-N-(1-amino-3-hydroxy-1-oxobutan-2-yl)-19-[(2-amino-3-phenylpropanoyl)amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H67N11O10S2/c1-27(2)41-50(71)59-40(49(70)61-42(28(3)62)43(53)64)26-73-72-25-39(58-44(65)34(52)21-29-11-5-4-6-12-29)48(69)56-37(22-30-16-18-32(63)19-17-30)46(67)57-38(23-31-24-54-35-14-8-7-13-33(31)35)47(68)55-36(45(66)60-41)15-9-10-20-51/h4-8,11-14,16-19,24,27-28,34,36-42,54,62-63H,9-10,15,20-23,25-26,51-52H2,1-3H3,(H2,53,64)(H,55,68)(H,56,69)(H,57,67)(H,58,65)(H,59,71)(H,60,66)(H,61,70) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIUXMABDESTPBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(C(C)O)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H67N11O10S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1046.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99660-13-6 | |
Record name | RC 121 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099660136 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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